3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
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Overview
Description
3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The presence of the imidazo[1,2-a]pyridine moiety in the structure contributes to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the human Resolvin D1 Receptor DRV1 . This receptor plays a crucial role in resolving inflammation and promoting tissue homeostasis .
Mode of Action
The compound acts as an agonist for the human Resolvin D1 Receptor DRV1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the DRV1 receptor and activates it, leading to a series of biochemical reactions that help resolve inflammation .
Result of Action
The activation of the DRV1 receptor by this compound leads to pro-resolving functions . This means it helps to resolve inflammation, promoting the return of the inflamed tissue to homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign and efficient. The reaction conditions include:
- Microwave irradiation
- Condensation reaction
- Use of α-bromoketones and 2-aminopyridines
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted organic reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms or the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide
- Reducing agents like sodium borohydride or lithium aluminum hydride
- Substitution reagents such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic drug with a similar structure.
Saripidem: Another sedative with the imidazo[1,2-a]pyridine core.
Uniqueness
3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to the presence of the difluoro substituents and the specific arrangement of the imidazo[1,2-a]pyridine moiety. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3,4-difluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c1-11-3-2-8-22-10-13(21-16(11)22)6-7-20-17(23)12-4-5-14(18)15(19)9-12/h2-5,8-10H,6-7H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCUECFVTLQUSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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